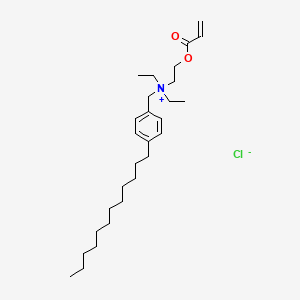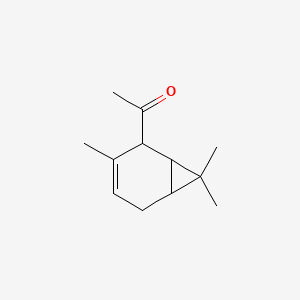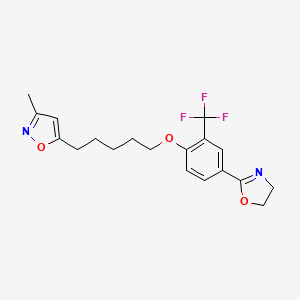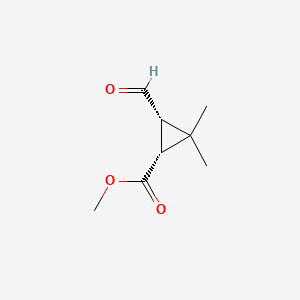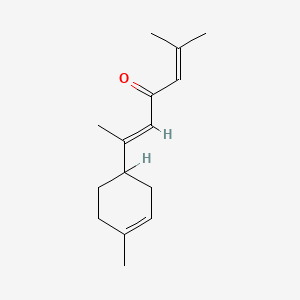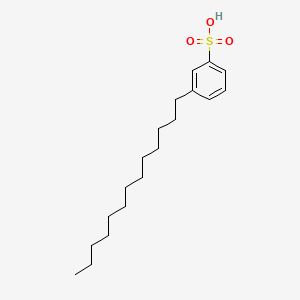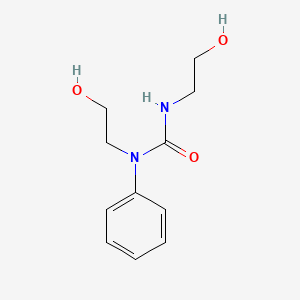
Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)- is an organolithium compound known for its unique reactivity and applications in synthetic chemistry.
準備方法
The synthesis of Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)- typically involves the reaction of a suitable lithium reagent with a precursor molecule containing the desired functional groups. One common method involves the use of lithium alkyls or aryls in the presence of a multidentate amine ligand to stabilize the reactive lithium species . Industrial production methods may vary, but they generally follow similar principles, ensuring the stabilization of the reactive lithium intermediate to prevent decomposition.
化学反応の分析
This compound undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form lithium alkoxides or other oxidized products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent itself.
Substitution: It can undergo nucleophilic substitution reactions, where the lithium atom is replaced by another nucleophile.
Common Reagents and Conditions: Typical reagents include halides, carbonyl compounds, and other electrophiles.
Major Products: The major products depend on the specific reaction conditions and reagents used but often include substituted organolithium compounds or their derivatives.
科学的研究の応用
Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Research is ongoing into its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes
作用機序
The compound exerts its effects primarily through its strong nucleophilic and basic properties. It can readily donate electrons to electrophilic centers, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it participates in but generally involve the formation and breaking of chemical bonds through nucleophilic attack .
類似化合物との比較
Similar compounds include other organolithium reagents such as:
Lithium diisopropylamide (LDA): Known for its strong basicity and use in deprotonation reactions.
n-Butyllithium: Widely used in organic synthesis for its strong nucleophilicity.
Methyllithium: Another common organolithium reagent with similar reactivity.
Uniqueness: Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)- is unique due to its specific functional groups, which provide distinct reactivity patterns and stability compared to other organolithium compounds
特性
CAS番号 |
159035-03-7 |
|---|---|
分子式 |
C8H19LiOSi |
分子量 |
166.3 g/mol |
IUPAC名 |
lithium;(2-methanidyl-2-methylpropoxy)-trimethylsilane |
InChI |
InChI=1S/C8H19OSi.Li/c1-8(2,3)7-9-10(4,5)6;/h1,7H2,2-6H3;/q-1;+1 |
InChIキー |
CPKNRJLTXUFJST-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC(C)([CH2-])CO[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


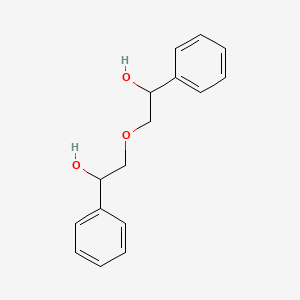
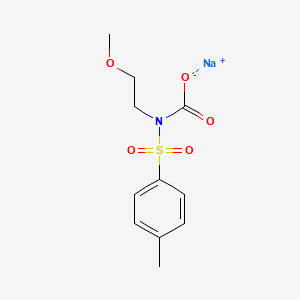
![potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonic acid](/img/structure/B12677124.png)
